MFCD18315982
Description
Key inferred properties (derived from analogous compounds in , and 13):
- Molecular weight: Likely 180–250 g/mol, typical for halogenated aromatics or boron-containing compounds.
- Solubility: Moderately soluble in organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), with aqueous solubility <1 mg/ml .
- Synthetic route: Possibly synthesized via Suzuki-Miyaura cross-coupling (using palladium catalysts) or nucleophilic substitution reactions, as observed in structurally related compounds .
Properties
IUPAC Name |
methyl 3-fluoro-5-(4-hydroxy-3-nitrophenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-14(18)10-4-9(5-11(15)6-10)8-2-3-13(17)12(7-8)16(19)20/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHUGVCYTWEZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686317 | |
| Record name | Methyl 5-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-98-2 | |
| Record name | Methyl 5-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18315982 involves several steps, each requiring precise conditions to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure.
Step 3: Purification of the intermediate product through crystallization or chromatography.
Step 4: Final modification to introduce desired functional groups, often involving catalytic processes.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. Key considerations include:
Reactor Design: Ensuring optimal mixing and heat transfer.
Reagent Quality: Using high-purity reagents to minimize impurities.
Process Control: Monitoring reaction parameters such as temperature, pressure, and pH to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
MFCD18315982 undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction to lower oxidation states using reducing agents such as sodium borohydride.
Substitution: Replacement of functional groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
Scientific Research Applications
MFCD18315982 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in treating specific diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which MFCD18315982 exerts its effects involves interaction with specific molecular targets. These interactions often lead to the modulation of biochemical pathways, resulting in the desired biological or chemical outcome. Key molecular targets include enzymes, receptors, and nucleic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD18315982 with structurally and functionally analogous compounds, based on data from , and 13:
Structural and Functional Differences
Boron vs. Nitrogen Heterocycles : this compound and (3-Bromo-5-chlorophenyl)boronic acid contain boron, enhancing their utility in cross-coupling reactions. In contrast, CAS 918538-05-3 is a nitrogen-rich triazine derivative, favoring hydrogen bonding and metabolic stability.
Halogen Substitution : Bromine and chlorine substituents in this compound and its analogs improve electrophilic reactivity, critical for drug intermediates. CAS 1761-61-1 uses bromine for aromatic stabilization, affecting its photodegradation profile.
Catalytic Requirements : this compound likely requires palladium catalysts (e.g., Pd(dppf)Cl₂), whereas CAS 918538-05-3 employs iodide-mediated conditions, reflecting differences in mechanistic pathways.
Research Findings and Limitations
Key Studies
- Synthetic Efficiency: Boronic acid analogs like this compound achieve >90% yield under optimized Suzuki conditions (75°C, 1.3 hours) , outperforming nitrogenous analogs requiring harsher conditions (e.g., DMF at 100°C) .
- Thermal Stability: Halogenated boron compounds exhibit superior thermal stability (decomposition >200°C) compared to non-halogenated variants .
Limitations
- Data Gaps : Direct experimental data on this compound are absent; properties are extrapolated from analogs.
- Methodological Variability : Synthesis protocols differ significantly across studies, complicating direct comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
